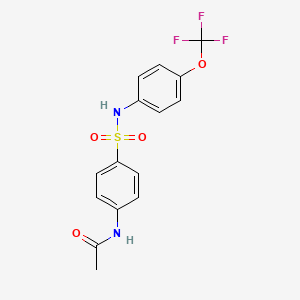

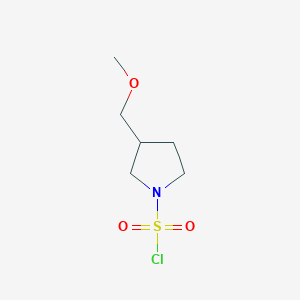

![molecular formula C8H8BrN3O B2485895 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine CAS No. 1369233-11-3](/img/structure/B2485895.png)

3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine (3-Br-6-MeO-2-MeIm) is a heterocyclic compound that has been studied extensively in scientific research due to its unique properties. It is a nitrogen-containing aromatic compound that is composed of a five-membered ring system, with a nitrogen atom at the center. 3-Br-6-MeO-2-MeIm has been found to possess a number of interesting properties, such as being an effective inhibitor of the enzyme acetylcholinesterase (AChE). This makes it a potentially useful tool in the development of drugs and other compounds that can be used to treat neurological conditions.

Aplicaciones Científicas De Investigación

Synthesis and CNS Activities : A study by Barlin, Davies, Harrison, Jacobsen, and Willis (1994) focused on the synthesis of various imidazo[1,2-b]pyridazines, including derivatives similar to 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine. They explored their potential activities on the central nervous system, particularly in displacing diazepam from rat brain plasma membranes (Barlin et al., 1994).

Central Nervous System Activity : Another study by Barlin, Davies, Davis, and Harrison (1994) synthesized and evaluated similar compounds for their ability to interact with the central nervous system. They specifically looked at how these compounds displaced diazepam from rat brain membranes (Barlin et al., 1994).

Synthetic Approaches : Lombardino (1968) reported the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog. This study is crucial as it lays the groundwork for the synthesis of compounds like this compound (Lombardino, 1968).

Pharmacological Evaluation : A study conducted by Harrison, Barlin, Davies, Ireland, Mátyus, and Wong (1996) involved the synthesis of 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines and evaluated them for in vitro affinity for the benzodiazepine receptor. This research is significant for understanding the pharmacological potential of compounds structurally related to this compound (Harrison et al., 1996).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c1-5-8(9)12-6(10-5)3-4-7(11-12)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRDIUPGIHSDDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C=CC(=N2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

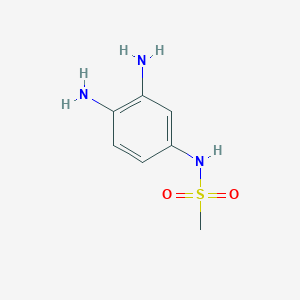

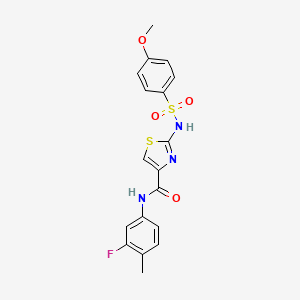

![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)

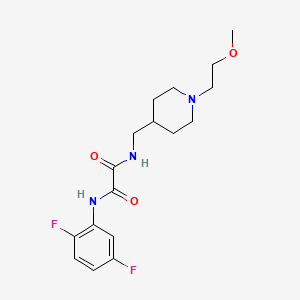

![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2485815.png)

![7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2485816.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)

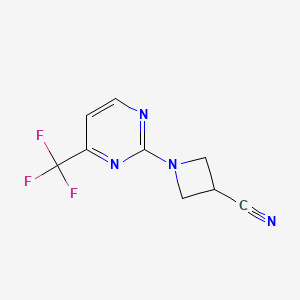

![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)

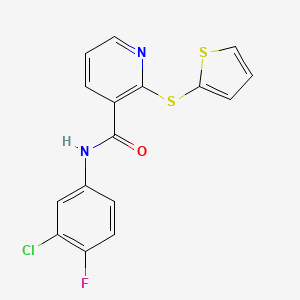

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)